molecular formula C23H24N6O5S3 B14321320 (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 101233-81-2

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14321320
CAS No.: 101233-81-2
M. Wt: 560.7 g/mol
InChI Key: VYFQXYTXSSGACJ-MNEUHDAZSA-N
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Description

The compound (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as thiazole, methoxyimino, and azabicyclo. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyimino group. The subsequent steps involve the formation of the azabicyclo structure and the attachment of the sulfanylmethyl group. Each step requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of high-throughput screening techniques helps identify the most effective catalysts and reaction conditions, further improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxyimino group can be reduced to an amine.

    Substitution: The sulfanylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the methoxyimino group results in an amine.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications.

Properties

CAS No.

101233-81-2

Molecular Formula

C23H24N6O5S3

Molecular Weight

560.7 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H24N6O5S3/c1-28-7-6-15(12-4-3-5-14(12)28)35-8-11-9-36-21-17(20(31)29(21)18(11)22(32)33)26-19(30)16(27-34-2)13-10-37-23(24)25-13/h6-7,10,17,21H,3-5,8-9H2,1-2H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m0/s1

InChI Key

VYFQXYTXSSGACJ-MNEUHDAZSA-N

Isomeric SMILES

C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4[C@H]([C@H](C4=O)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)SC3)C(=O)[O-]

Canonical SMILES

C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)[O-]

Origin of Product

United States

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